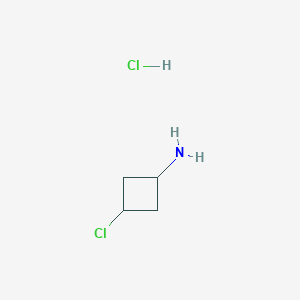
3-Chlorocyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is 1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . .Applications De Recherche Scientifique
Synthesis of Aminocyclobutane Derivatives
A pivotal study by (Rammeloo, Stevens, & de Kimpe, 2002) describes a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, utilized in the synthesis of 2,4-methanoproline analogues. The process involves a key step of reversible addition of hydrogen cyanide onto imines, facilitating the synthesis of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to corresponding amines.
Anticancer Platinum (II) Complexes
Research by (Liu et al., 2013) presents the synthesis of mixed-NH3/amine platinum (II) complexes featuring 3-dichoroacetoxylcyclobutane-1, 1-dicarboxylate. These complexes show significant cytotoxicity towards cancer cells by inducing apoptosis selectively in cancer cells over normal cells, offering a pathway to overcome drug resistance in cancer treatment.
Development of Lead Inhibitors
A study by (Mohammad et al., 2020) focuses on the synthesis of a protected ɑ-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. This synthon facilitates convenient access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, illustrating its utility in drug discovery.
Reactivity and Substitution Reactions
Research by (Majchrzak et al., 2006) explores the reactivity of chlorosulfanyl derivatives of cyclobutanones with various nucleophiles. The study elucidates substitution reactions that offer insights into synthetic methodologies for developing compounds with potential applications in pharmaceuticals and materials science.
Diastereo- and Enantioselective Synthesis
Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process underscores the importance of such compounds in the synthesis of biologically active molecules with multiple substituents and stereocenters, highlighting their relevance in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-chlorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMRRCMCVJHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanamine;hydrochloride | |
CAS RN |
135767-82-7 |
Source


|
| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
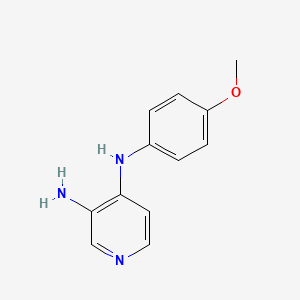
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
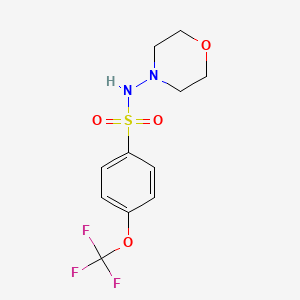
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)
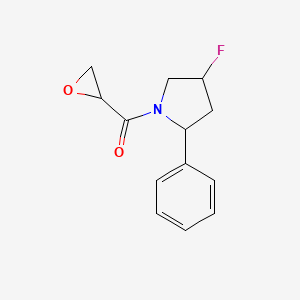
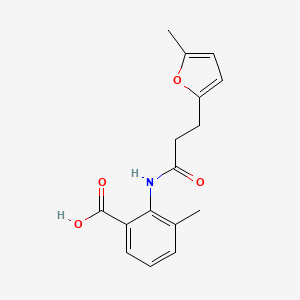

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)
![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)
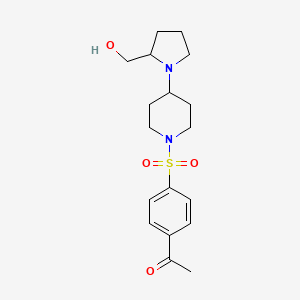
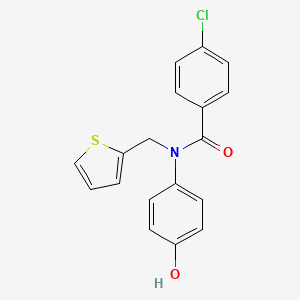
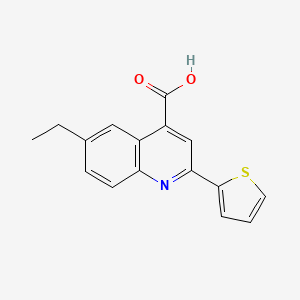
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)